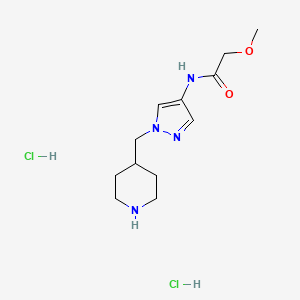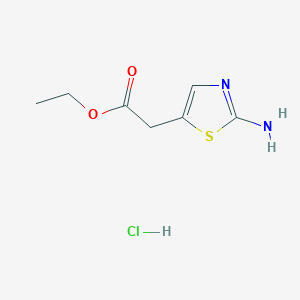![molecular formula C13H7ClF3N3 B1428244 2-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]-1H-1,3-Benzodiazol CAS No. 1393845-65-2](/img/structure/B1428244.png)
2-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]-1H-1,3-Benzodiazol
Übersicht
Beschreibung
“2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole” is a chemical compound with the empirical formula C8H9Cl2F3N2S . It is a heterocyclic compound and is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole”, has been reported in several studies . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been reviewed . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole” can be represented by the SMILES stringCl.NCCSc1ncc(cc1Cl)C(F)(F)F . The InChI key for this compound is UDYJQMDCWQLTBQ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 293.14 . The compound’s density is predicted to be 1.429±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridine, wie die in Frage stehende Verbindung, sind wichtige Strukturmotive in aktiven agrochemischen Inhaltsstoffen . Sie werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste Derivat, das auf dem agrochemischen Markt eingeführt wurde, und seitdem haben mehr als 20 neue Trifluormethylpyridin-haltige Agrochemikalien ISO-Gattungsbezeichnungen erhalten .
Pharmazeutische Anwendungen
Trifluormethylpyridine werden auch in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien . Die biologischen Aktivitäten dieser Derivate werden auf die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die einzigartigen Merkmale des Pyridin-Restes zurückgeführt .
Veterinärmedizinische Anwendungen
In der Veterinärmedizin haben zwei Produkte, die den Trifluormethylpyridin-Rest enthalten, die Marktzulassung erhalten . Diese Produkte nutzen wahrscheinlich die gleichen einzigartigen Eigenschaften der Trifluormethylpyridin-Struktur, die sie in Humanpharmaka wirksam machen .
Synthese neuer Verbindungen
Die Verbindung kann als Modellsubstrat verwendet werden, um die regioexhaustive Funktionalisierung zu untersuchen . Dieser Prozess kann zur Herstellung neuer Verbindungen mit möglichen Anwendungen in verschiedenen Bereichen führen.
Antifibrotische Aktivität
Einige Derivate der Verbindung haben in HSC-T6-Zellen eine bessere antifibrotische Aktivität als Pirfenidon (PFD), Bipy55′DC und 24PDC gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung fibrotischer Erkrankungen hin.
Antibakterielles Mittel
Die Verbindung wurde als potenzielles antibakterielles Mittel untersucht . Die Hypothese ist, dass ein wirksames antibakterielles Mittel gleichzeitig beide Klassen von PPTase-Enzymen angreifen muss, um die bakterielle Vermehrung effektiv zu stoppen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is suggested that the trifluoromethyl group attached to the pyridine ring could potentially enhance the compound’s interaction with its targets .
Pharmacokinetics
It is generally understood that the trifluoromethyl group can enhance the lipophilicity of the compound, potentially influencing its absorption and distribution .
Result of Action
Similar compounds have been known to exert pleotropic effects on cell viability by inhibiting the production of certain components of the cell walls .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole. For instance, the compound’s stability could be affected by factors such as temperature, pH, and light exposure . Furthermore, the compound’s efficacy could be influenced by the biological environment, including the presence of other compounds and the physiological state of the organism .
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3/c14-8-5-7(13(15,16)17)6-18-11(8)12-19-9-3-1-2-4-10(9)20-12/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOIENCKNVPLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1428163.png)
![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)






![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1428178.png)




![7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428184.png)
